

Application Notes and Protocols for Dissolving Entrectinib in In Vivo Studies

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Compound of Interest

Compound Name: *Emzeltrectinib*

Cat. No.: *B12403038*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Entrectinib (also known as RXDX-101 or NMS-E628) is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), ROS1, and Anaplastic Lymphoma Kinase (ALK).^{[1][2][3]} Its efficacy in cancers harboring fusions in NTRK1/2/3, ROS1, or ALK genes is well-documented.^{[2][3]} Due to its lipophilic nature and pH-dependent solubility, preparing Entrectinib for in vivo administration requires careful consideration to ensure consistent and effective delivery in animal models.^{[4][5]} These application notes provide detailed protocols for dissolving and formulating Entrectinib for preclinical in vivo research.

Data Presentation: Solubility and Formulation

Entrectinib's solubility is a critical factor for its formulation. It is a weak base with very low solubility in neutral aqueous solutions, which increases significantly in acidic conditions.^{[6][7]} For research purposes, various solvents and vehicles can be used to prepare stock solutions and final dosing formulations.

Table 1: Entrectinib Solubility Data

Solvent/Vehicle	Concentration	Notes	Source(s)
Dimethyl Sulfoxide (DMSO)	~20 mg/mL	For preparing concentrated stock solutions.	[1]
Dimethylformamide (DMF)	~30 mg/mL	For preparing concentrated stock solutions.	[1]
Ethanol	~1 mg/mL	Lower solubility compared to DMSO and DMF.	[1]
0.07 M HCl (pH 1.2)	>40 mg/mL	Demonstrates high solubility in acidic aqueous conditions.	[7]
Aqueous Buffer (pH 6.4)	~0.002 mg/mL	Very low solubility in neutral aqueous conditions.	[7]
DMF:PBS (pH 7.2) (1:4 ratio)	~0.2 mg/mL	Achieved by first dissolving in DMF, then diluting.	[1]

Table 2: Recommended Vehicles for In Vivo Oral Administration

Vehicle Composition	Preparation Notes	Recommended Use	Source(s)
0.5% Methylcellulose (400 cP) + 1% Tween 80 in H ₂ O	Stir at room temperature for 30 min, then sonicate in a water bath for 20 min. Prepare fresh weekly.	Mouse xenograft studies for oral gavage.	[8]
Carboxymethylcellulose Sodium (CMC-Na)	Mix evenly to obtain a homogeneous suspension.	Oral administration.	[9]

Table 3: Recommended Vehicle for In Vivo Intravenous Administration

Vehicle Composition	Preparation Notes	Recommended Use	Source(s)
10 mM Lactic Acid + 5% Glucose in H ₂ O (pH 5.0)	Dissolve drug directly in the vehicle.	Intravenous infusion in rats.	[10]

Experimental Protocols

Protocol 1: Preparation of Entrectinib for Oral Gavage in Mice

This protocol is based on a method successfully used in neuroblastoma xenograft models.[8]

Materials:

- Entrectinib powder
- Methylcellulose (viscosity 400 cP)
- Tween 80

- Sterile, deionized water
- Magnetic stirrer and stir bar
- Water bath sonicator
- Sterile tubes for storage

Procedure:

- Prepare the Vehicle:
 - To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of stirring, sterile water. Continue stirring until fully dissolved. This may take several hours.
 - Add 1 mL of Tween 80 to the 0.5% methylcellulose solution to achieve a final concentration of 1% Tween 80. Mix thoroughly.
- Reconstitute Entrectinib:
 - Calculate the required amount of Entrectinib based on the desired final concentration and dosing volume (e.g., for a 60 mg/kg dose in a 20 g mouse at 10 mL/kg, the concentration is 6 mg/mL).
 - Weigh the appropriate amount of Entrectinib powder and add it to the prepared vehicle.
- Ensure Homogeneous Suspension:
 - Stir the mixture on a magnetic stirrer at room temperature for at least 30 minutes.
 - Sonicate the suspension in a water bath sonicator for 20 minutes to ensure a fine, homogeneous dispersion.
- Storage and Use:
 - This formulation should be made fresh every week and stored at 4°C, protected from light.
 - Before each administration, vortex the suspension to ensure uniformity.

- Administer to animals via oral gavage at the calculated volume (typically 10 mL/kg).[8]

Protocol 2: In Vivo Efficacy Study Workflow

This protocol outlines a typical workflow for assessing the anti-tumor activity of Entrectinib in a subcutaneous xenograft mouse model.

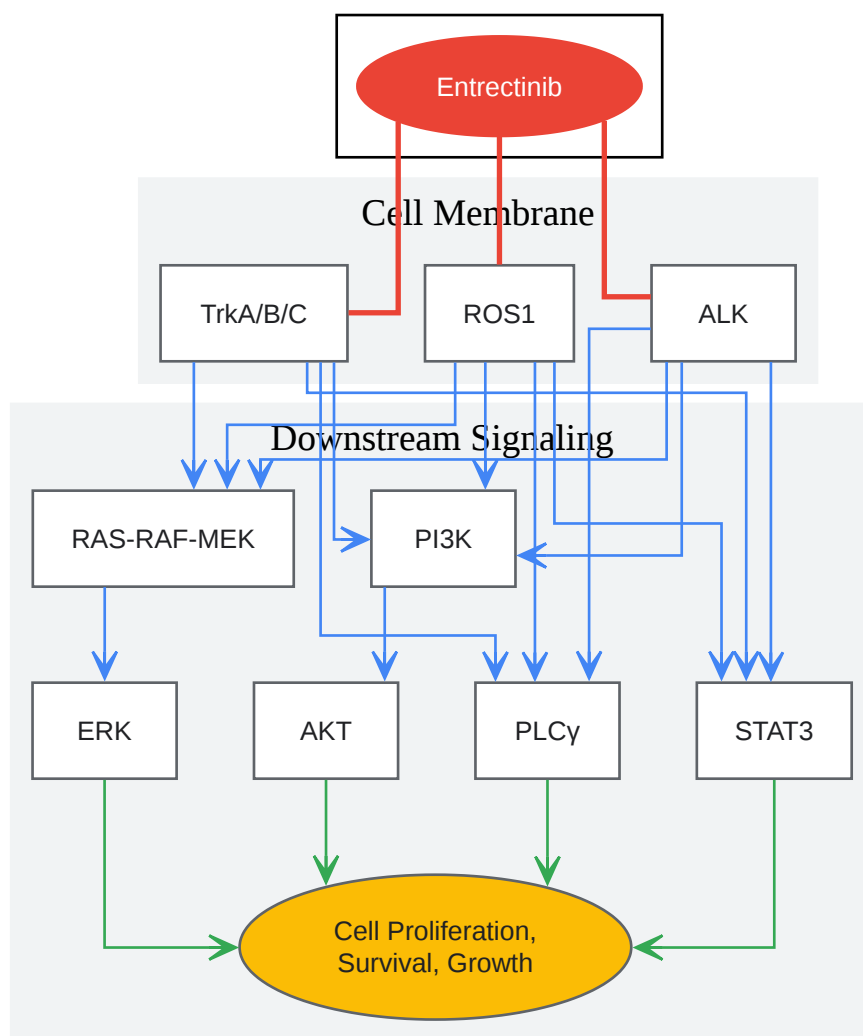
Phases of the Study:

- Cell Culture and Implantation:
 - Culture a relevant cancer cell line harboring an NTRK, ROS1, or ALK fusion (e.g., NCI-H2228, KM12).[11][12]
 - Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
 - Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nu/nu).
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring with calipers at least twice a week.
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
- Treatment Administration:
 - Prepare the Entrectinib formulation and the vehicle control as described in Protocol 1.
 - Administer the treatment orally (e.g., 30-60 mg/kg, once or twice daily) for the duration of the study.[8][11][12]
 - The control group receives the vehicle only.
- Monitoring and Endpoints:
 - Measure tumor volume and animal body weight at least twice weekly to assess efficacy and toxicity.[8]

- The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
- Pharmacodynamic/Pharmacokinetic Analysis (Optional):
 - Pharmacodynamics (PD): At the end of the study or at specific time points after the last dose, collect tumors to analyze target inhibition (e.g., p-ALK, p-TRK) via Western blot or immunohistochemistry.[\[8\]](#)[\[11\]](#)
 - Pharmacokinetics (PK): Collect blood samples at various time points after dosing to determine the plasma concentration of Entrectinib using LC-MS/MS.[\[8\]](#)

Visualizations

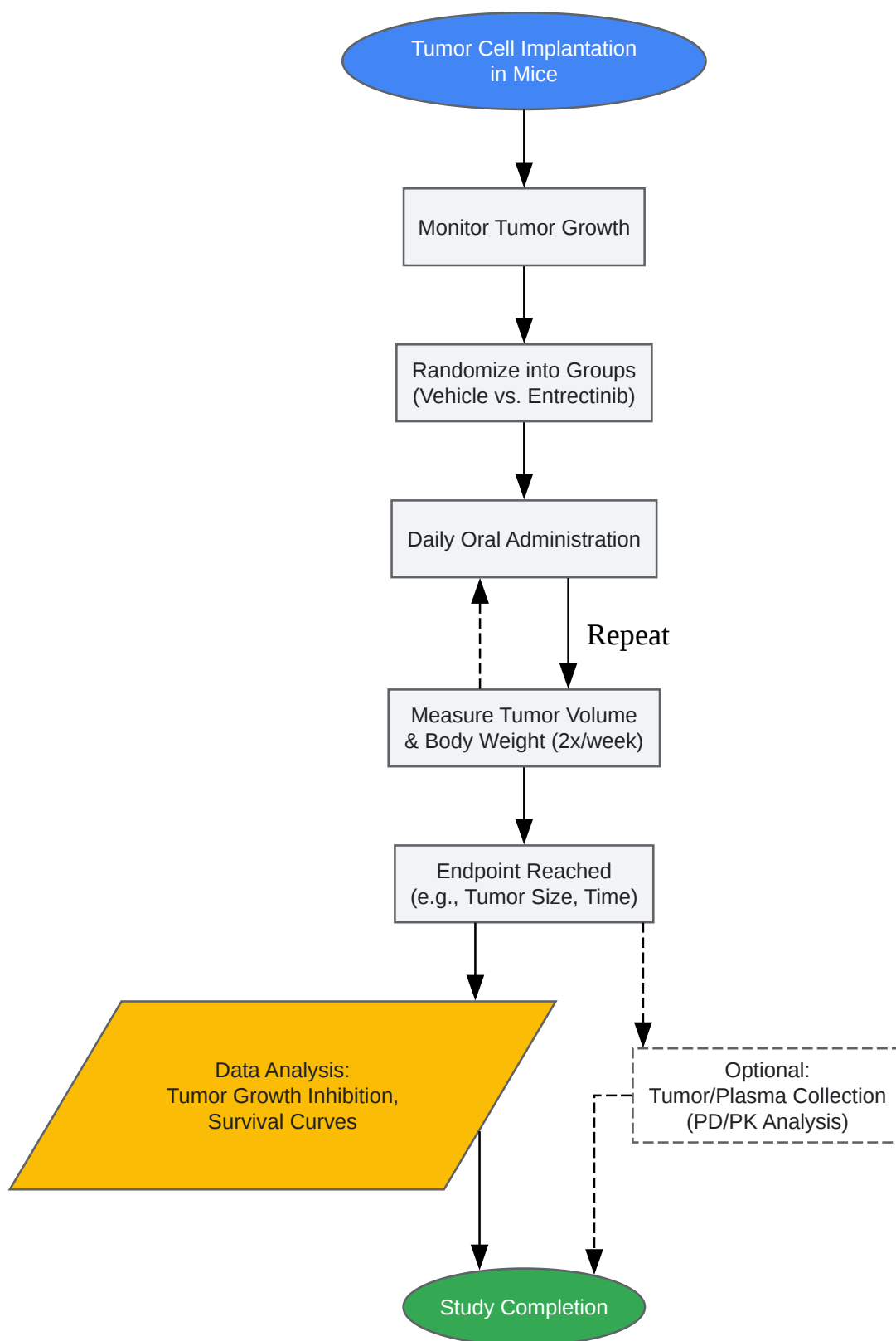
Entrectinib Signaling Pathway



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Caption: Entrectinib inhibits TRK, ROS1, and ALK kinases, blocking downstream pro-survival pathways.

Experimental Workflow for In Vivo Efficacy



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Caption: Workflow for evaluating Entrectinib's anti-tumor efficacy in a xenograft model.

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